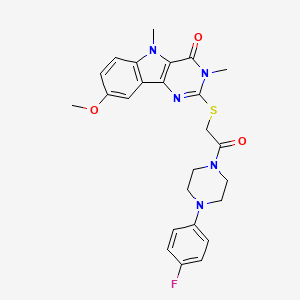

![molecular formula C14H11Br2NO B2377769 2-[(Benzylimino)methyl]-4,6-dibromobenzenol CAS No. 143251-21-2](/img/structure/B2377769.png)

2-[(Benzylimino)methyl]-4,6-dibromobenzenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

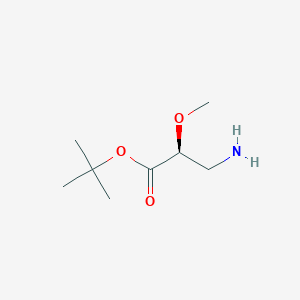

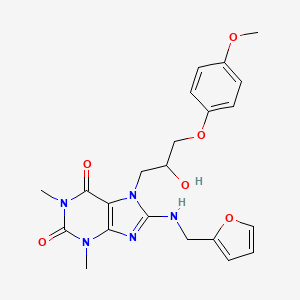

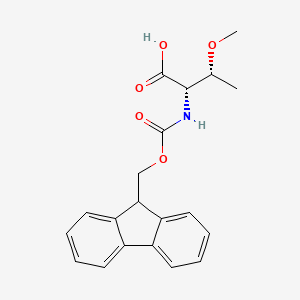

“2-[(Benzylimino)methyl]-4,6-dibromobenzenol” is a chemical compound with the molecular formula C14H11Br2NO. Its average mass is 369.051 Da and its monoisotopic mass is 366.920715 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel Schiff base compound named as phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate was synthesized by the chemical reaction of benzylamine and 4-carboxybenzaldehyde in ethanol . Another study reported the synthesis of N-substituted 2-(benzylimino)-4-styryl-2,5-dihydrofuran-3-carboxamides by reaction of 2-imino-2,5-dihydrofuran-3-carboxamides with benzylamine in glacial acetic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction technique . The crystal packing is mainly stabilized by N-H···O and comparatively weak C-H···O bonding between the cation and anion and further stabilized by weak C-H and C-O interactions .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of functionally substituted 2-imino-2,5-dihydrofurans with benzylamine in glacial acetic acid afforded 2-(benzylimino)-4-(2-phenylethenyl)-2,5-dihydrofuran-3-carboxamides .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C14H11Br2NO, average mass 369.051 Da, and monoisotopic mass 366.920715 Da .Scientific Research Applications

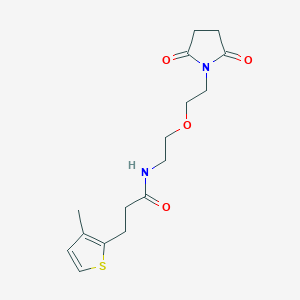

Organometallic Chemistry

- A study focused on the C-H bond activation of alkyl-substituted benzenes by cationic platinum(II) complexes highlights the reactivity of similar compounds in organometallic contexts (Driver et al., 2005).

Antibacterial and Catalytic Activity

- The functionalization of Schiff base ligands with electron-withdrawing groups, as in the case of certain derivatives of 2-[(Benzylimino)methyl]-4,6-dibromobenzenol, has been found to enhance antibacterial activity. However, this functionalization also results in reduced catalytic activity due to increased steric hindrance (Feng et al., 2014).

Corrosion Inhibition

- A theoretical study on benzimidazole derivatives, which are structurally related to this compound, demonstrated their potential as corrosion inhibitors for mild steel (Obot & Obi-Egbedi, 2010).

Electrochemical Properties

- Investigations into Schiff bases containing the azo group and their metal complexes, which are structurally similar to this compound, have revealed unique electrochemical properties useful in various chemical applications (Ispir, 2009).

Mechanism of Action

Target of Action

The primary targets of 2-[(Benzylimino)methyl]-4,6-dibromobenzenol are Cu (ii) and Zn (ii) ions . These ions play crucial roles in various biological processes, including enzyme function and signal transduction.

Mode of Action

The compound interacts with its targets through a mechanism involving photo-induced electron transfer (PET) . This process involves the transfer of an electron from the imine receptor moiety to the naphthalene fluorophore unit of the compound . The interaction with Cu 2+ and Zn 2+ ions leads to a significant enhancement in fluorescence .

Result of Action

The interaction of this compound with Cu 2+ and Zn 2+ ions results in a remarkable fluorescence enhancement . This suggests that the compound could potentially be used as a fluorosensor for these ions, providing a means to detect and monitor their levels in biological systems .

Safety and Hazards

Future Directions

The synthesis of new 2-imino-2,5-dihydrofuran derivatives, development of new methods for their preparation, and study of their possible uses are important problems . The spectral modulation of similar compounds in the presence of transition metal ions paves the way for the construction of a calibration curve in the context of its fluorescence signaling potential .

properties

IUPAC Name |

2-(benzyliminomethyl)-4,6-dibromophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br2NO/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10/h1-7,9,18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAKLDOTTWOQOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=CC2=C(C(=CC(=C2)Br)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-4-[4-(3,3-dimethylbutyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377695.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2377699.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2377704.png)